molecular formula C47H51NO14 B045945 Paclitaxel Photodegradant CAS No. 146139-03-9

Paclitaxel Photodegradant

Cat. No. B045945
M. Wt: 853.9 g/mol
InChI Key: DVCCAPSSSZMPLX-CSQSQHKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research has focused on developing novel synthesis methods for paclitaxel and its derivatives, aiming for higher efficacy and fewer side effects. For instance, a convergent synthesis of the ABC ring of paclitaxel demonstrated the potential for crafting highly strained tricarbocyclic structures, highlighting the complexity and innovation in paclitaxel synthesis research (Fukaya et al., 2015).

Molecular Structure Analysis

The crystal and molecular structure of paclitaxel has been elucidated, revealing insights into its interaction with microtubules. The structure is characterized by a taxane ring and a unique side chain, which are critical for its biological activity. This knowledge is fundamental for designing analogs with improved properties (Mastropaolo et al., 1995).

Chemical Reactions and Properties

Paclitaxel undergoes various chemical reactions, leading to the formation of degradants under different conditions, such as exposure to light, acid, and base. Understanding these reactions is essential for improving the stability and shelf-life of paclitaxel formulations (Volk et al., 1997).

Physical Properties Analysis

Nanoparticle systems have been explored to enhance the physical properties of paclitaxel, including solubility and stability. These systems utilize biodegradable polymers and surfactants to achieve controlled release and targeted delivery, significantly influencing the drug's therapeutic profile (Liu et al., 2010).

Chemical Properties Analysis

The development of paclitaxel drug delivery systems, such as liposomes and polymeric nanoparticles, focuses on modifying its chemical properties to overcome solubility challenges and reduce side effects. These innovative formulations aim to achieve a sustained, controlled, and targeted delivery of paclitaxel, enhancing its therapeutic efficacy and safety profile (Zhang et al., 2013).

Scientific Research Applications

Localized Drug Delivery for Cancer Treatment

  • Microparticles for Local Delivery : A study by Xie, Marijnissen, and Wang (2006) developed biodegradable polymeric particles using electrohydrodynamic atomization for the sustained delivery of Paclitaxel to treat C6 glioma in vitro. This method showed potential for local drug delivery to treat malignant glioma, indicating that encapsulated Paclitaxel could retain its biological function and inhibit glioma cells more effectively than the conventional formulation Xie, J., Marijnissen, J., & Wang, C.-H. (2006).

Nanoparticle-Based Drug Delivery Systems

  • Nanospheres for Clinical Administration : Feng, Huang, and Mu (2000) investigated the use of FDA-approved biodegradable polymers for fabricating paclitaxel-loaded nanospheres. These nanospheres could potentially eliminate side effects caused by traditional excipients and offer controlled drug release over months, highlighting a shift towards safer and more effective chemotherapy options Feng, S., Huang, G., & Mu, L. (2000).

  • Nanoparticles for Targeted Delivery : Another approach by Feng, Mu, Win, and Huang (2004) involved the fabrication of nanoparticles using biodegradable polymers with natural emulsifiers for the delivery of Paclitaxel. This method aimed at high drug encapsulation efficiency, controlled release, and increased cellular uptake, potentially improving the quality of life for patients through personalized chemotherapy Feng, S., Mu, L., Win, K. Y., & Huang, G. (2004).

Synergistic Chemo-radioisotope Therapy

  • Combined Chemo-radioisotope Therapy : Tian et al. (2017) developed biocompatible/biodegradable nanoparticles using Paclitaxel to induce human serum albumin self-assembly pre-labeled with radionuclide I-131. This novel approach for combined chemotherapy and radioisotope therapy showed prolonged circulation time, high tumor-specific uptake, and enhanced therapeutic efficacy due to modulated tumor microenvironment Tian, L., Chen, Q., Yi, X., Wang, G., Chen, J., Ning, P., Yang, K., & Liu, Z. (2017).

Enhanced Drug Delivery and Efficacy

  • Paclitaxel Drug Delivery Systems Review : Zhang, Mei, and Feng (2013) provided a comprehensive review of various Paclitaxel delivery systems, such as nanoparticles, micelles, and liposomes, which have been developed to enhance its solubility, permeability, and stability. This review underscores the potential of pharmaceutical nanotechnology to solve drug formulation and delivery challenges, aiming for increased therapeutic effects and reduced side effects Zhang, Z., Mei, L., & Feng, S. (2013).

Safety And Hazards

Paclitaxel Photodegradant may have similar safety and hazards as Paclitaxel. Paclitaxel is suspected of causing cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and is very toxic to aquatic life .

Future Directions

Nanomedicine of paclitaxel has extended its use in the efficient management of cancer . The properties and applications of paclitaxel nanomedicine are highlighted and several types of paclitaxel nanomedicine systems are discussed . The current challenges and future perspectives are also reviewed .

properties

IUPAC Name

[2,10-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO14/c1-25-31(60-40(56)35(52)34(28-16-10-7-11-17-28)48-38(54)29-18-12-8-13-19-29)23-44(57)41(61-39(55)30-20-14-9-15-21-30)47-43(6,32(51)22-33-45(47,24-58-33)62-27(3)50)36(53)37(59-26(2)49)46(25,47)42(44,4)5/h7-21,25,31-35,37,41,51-52,57H,22-24H2,1-6H3,(H,48,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCCAPSSSZMPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paclitaxel Photodegradant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.